
Idebenone Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, also known as idebenone, is a synthetic analog of coenzyme Q10. It was developed in the early 1980s and is known for its antioxidant properties. Idebenone is primarily used in the treatment of neurodegenerative diseases and conditions associated with mitochondrial dysfunction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the alkylation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 10-bromodecanol under basic conditions. This reaction typically uses a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of idebenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. .
Industry: Employed in the formulation of skincare products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in restoring ATP production and reducing oxidative stress by minimizing the formation of reactive oxygen species (ROS). The compound also inhibits lipid peroxidation, protecting cellular membranes from oxidative damage .
Comparaison Avec Des Composés Similaires
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is often compared with other quinone derivatives such as:
Ubiquinone (Coenzyme Q10): Both are involved in the electron transport chain, but idebenone has a shorter side chain, making it more soluble and easier to administer.
Plastoquinone: Similar in structure but primarily found in plants and involved in photosynthesis.
Menadione (Vitamin K3): Another quinone derivative with different biological roles, primarily in blood clotting
The uniqueness of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione lies in its dual role as an antioxidant and an electron carrier, making it particularly effective in treating conditions associated with mitochondrial dysfunction .
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |
Clé InChI |
HGFHDDZTYRESGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
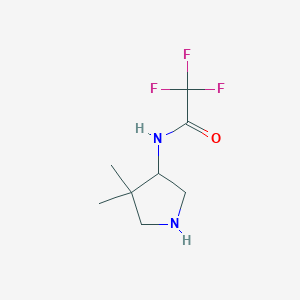
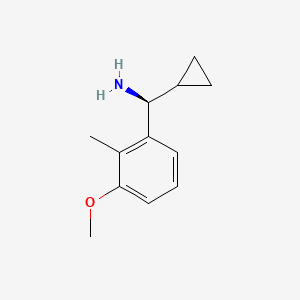
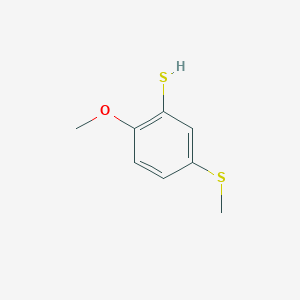
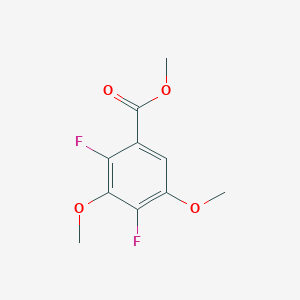

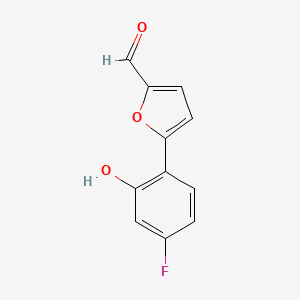
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
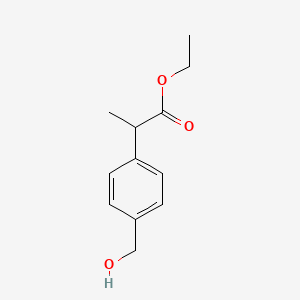
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
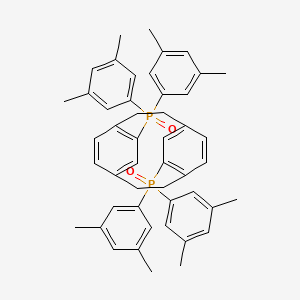
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

